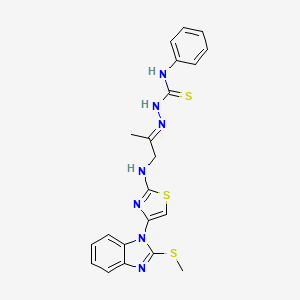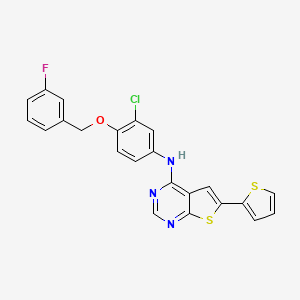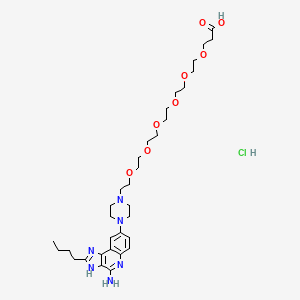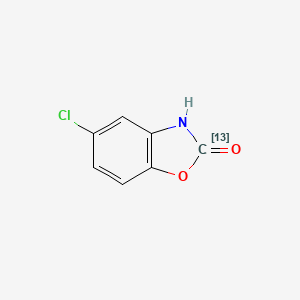
Chlorzoxazone-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorzoxazone-13C is a centrally acting muscle relaxant used to treat muscle spasms and the resulting pain or discomfort. It is a carbon-13 labeled version of Chlorzoxazone, which is used in scientific research to trace and study the metabolic pathways and pharmacokinetics of the compound. The labeling with carbon-13 allows for more precise tracking in various analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chlorzoxazone-13C involves the incorporation of carbon-13 into the molecular structure of Chlorzoxazone. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotope without altering the chemical properties of the compound.
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of carbon-13 labeled starting materials and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions: Chlorzoxazone-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives and substituted analogs of this compound.
科学的研究の応用
Chlorzoxazone-13C is widely used in scientific research due to its labeled carbon-13 isotope, which allows for precise tracking in various studies. Some of its applications include:
Chemistry: Used in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in research on enzyme interactions and metabolic processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of Chlorzoxazone in the body.
Industry: Applied in the development of new drugs and therapeutic agents by providing detailed insights into the compound’s behavior.
作用機序
Chlorzoxazone-13C exerts its effects by acting on the central nervous system. It primarily affects the spinal cord and subcortical areas of the brain, where it inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms. The compound interacts with gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels, leading to muscle relaxation and pain relief.
類似化合物との比較
Chlorzoxazone-13C can be compared with other muscle relaxants such as:
Cyclobenzaprine: Another centrally acting muscle relaxant used for similar indications but with a different mechanism of action.
Tizanidine: A muscle relaxant that works by inhibiting presynaptic motor neurons.
Metaxalone: Similar to Chlorzoxazone but with a different chemical structure and mechanism.
Uniqueness: this compound is unique due to its carbon-13 labeling, which allows for detailed tracking and analysis in scientific research. This feature distinguishes it from other muscle relaxants that do not have isotopic labeling.
特性
分子式 |
C7H4ClNO2 |
|---|---|
分子量 |
170.56 g/mol |
IUPAC名 |
5-chloro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i7+1 |
InChIキー |
TZFWDZFKRBELIQ-CDYZYAPPSA-N |
異性体SMILES |
C1=CC2=C(C=C1Cl)N[13C](=O)O2 |
正規SMILES |
C1=CC2=C(C=C1Cl)NC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


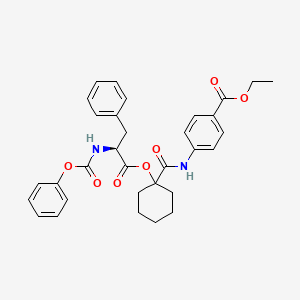

![Ruthenium, [N-[(1R,2R)-2-(amino-kappaN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kappaN]chloro[(1,2,3,4,5,6-eta)-1-methyl-4-(1-methylethyl)benzene]-](/img/structure/B12394670.png)

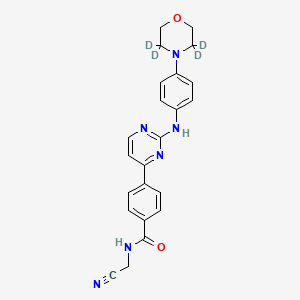
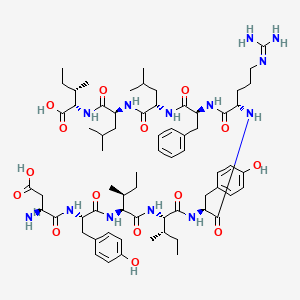
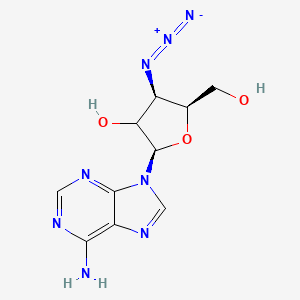
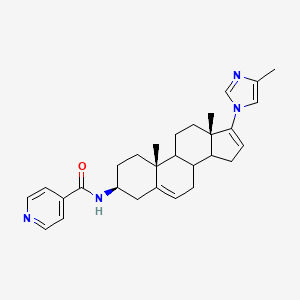
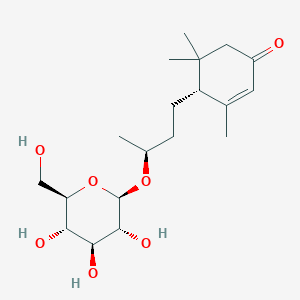
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
